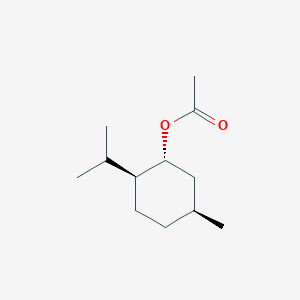
Isomenthol acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isomenthol acetate is an organic compound derived from isomenthol, a stereoisomer of menthol. It is a monoterpenoid ester with the chemical formula C12H22O2. This compound is known for its pleasant minty aroma and is commonly used in the fragrance and flavor industries.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Isomenthol acetate can be synthesized through the esterification of isomenthol with acetic anhydride or acetyl chloride. The reaction typically involves the use of a catalyst such as sulfuric acid or pyridine to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of isomenthol to this compound.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as distillation or crystallization to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
Isomenthol acetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to isomenthol and acetic acid.
Reduction: this compound can be reduced to isomenthol using reducing agents such as lithium aluminum hydride.
Oxidation: Oxidizing agents like potassium permanganate can oxidize this compound to produce corresponding ketones or carboxylic acids.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in an aqueous solution.
Major Products Formed
Hydrolysis: Isomenthol and acetic acid.
Reduction: Isomenthol.
Oxidation: Ketones or carboxylic acids depending on the oxidizing agent used.
Aplicaciones Científicas De Investigación
Isomenthol acetate has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of other organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in topical formulations due to its cooling and soothing effects.
Industry: Widely used in the fragrance and flavor industries for its minty aroma.
Mecanismo De Acción
The mechanism of action of isomenthol acetate involves its interaction with sensory receptors in the skin and mucous membranes. It activates transient receptor potential melastatin-8 (TRPM8) channels, which are responsible for the sensation of coolness. This activation leads to a cooling effect and can also desensitize nociceptors, providing a soothing sensation.
Comparación Con Compuestos Similares
Isomenthol acetate is similar to other menthol derivatives such as menthol, neomenthol, and neoisomenthol. it is unique in its ester form, which imparts different physical and chemical properties. For example, this compound has a distinct aroma and may have different solubility and stability characteristics compared to its parent compound, isomenthol.
List of Similar Compounds
- Menthol
- Neomenthol
- Neoisomenthol
- Menthone
- Pulegone
This compound stands out due to its ester functionality, which can be exploited in various applications, particularly in the fragrance and flavor industries.
Propiedades
Número CAS |
20777-45-1 |
|---|---|
Fórmula molecular |
C12H22O2 |
Peso molecular |
198.30 g/mol |
Nombre IUPAC |
[(1R,2S,5S)-5-methyl-2-propan-2-ylcyclohexyl] acetate |
InChI |
InChI=1S/C12H22O2/c1-8(2)11-6-5-9(3)7-12(11)14-10(4)13/h8-9,11-12H,5-7H2,1-4H3/t9-,11-,12+/m0/s1 |
Clave InChI |
XHXUANMFYXWVNG-ZMLRMANQSA-N |
SMILES isomérico |
C[C@H]1CC[C@H]([C@@H](C1)OC(=O)C)C(C)C |
SMILES canónico |
CC1CCC(C(C1)OC(=O)C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


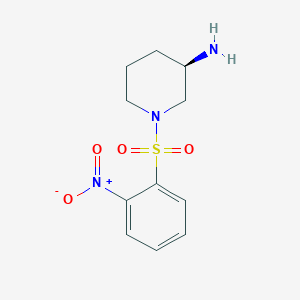

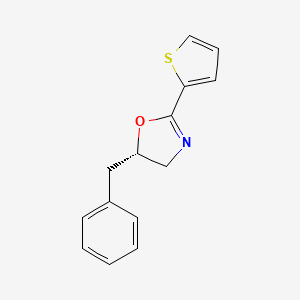

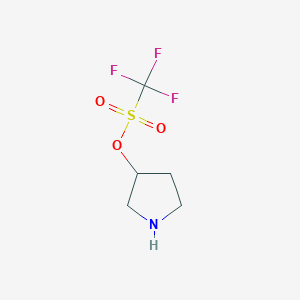
![2-((2,4-Dichlorophenethyl)amino)-2-oxoethyl 9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxylate](/img/structure/B12843060.png)
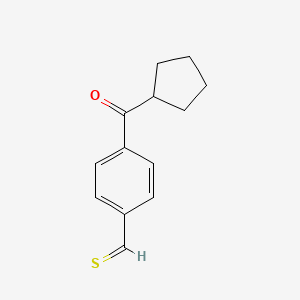
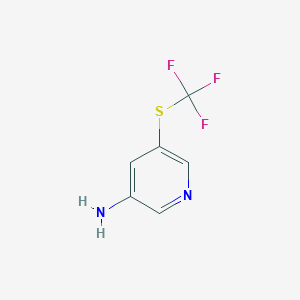
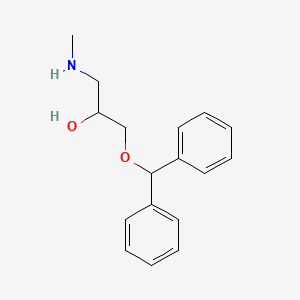
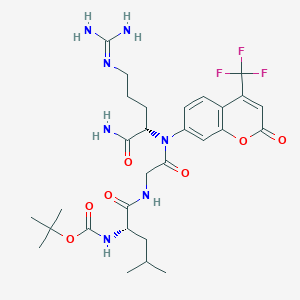
![2-[2-(Methylamino)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetic acid](/img/structure/B12843080.png)
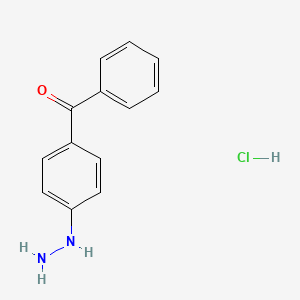
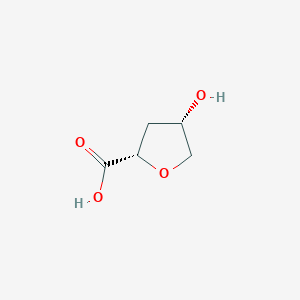
![2,2'-([2,2'-Bipyridine]-4,4'-diyl)bis(N,N-dimethylethen-1-amine)](/img/structure/B12843111.png)
